molecular formula C17H20N2O4 B3170151 (E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid CAS No. 940472-66-2

(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid

Cat. No. B3170151
M. Wt: 316.35 g/mol
InChI Key: ZQASUYBCPMLKLP-MDZDMXLPSA-N
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Description

The compound appears to be a derivative of 2-butenoic acid (also known as crotonic acid), which is a carboxylic acid. The presence of the azepane (a seven-membered heterocyclic compound containing nitrogen) and aniline (an aromatic amine) groups suggest that this compound could have interesting chemical properties.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a derivative of 2-butenoic acid. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azepane ring, the aniline group, and the 2-butenoic acid moiety. Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the structure.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group, the aniline group, and the azepane ring. The compound could potentially undergo a variety of organic reactions, including acid-base reactions, nucleophilic substitutions, and possibly even some types of cycloaddition reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the presence of the aromatic aniline group and the cyclic azepane ring could enhance its solubility in nonpolar solvents.


Scientific Research Applications

Microwave-Assisted Synthesis

4-Oxobutenoic acids, such as "(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid", are valuable as biologically active species and as versatile intermediates for further derivatization. The microwave-assisted synthesis provides a straightforward method to produce these compounds from accessible starting materials, like methyl ketone derivatives and glyoxylic acid, under varying conditions depending on the substituent. This method offers moderate to excellent yields across a broad range of substrates, highlighting the compounds' versatility in synthesis applications (Uguen et al., 2021).

Environmental Applications

Compounds with anilino components, similar to "(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid", have been studied for environmental applications, such as the degradation of aniline in alkaline media through electrocatalytic oxidation. This process involves generating hydroxyl radicals at the anode, leading to the effective degradation of aniline, a component structurally related to the subject compound. This application underscores the potential environmental remediation uses of related compounds (Li et al., 2003).

Biological Activity

The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, which share structural characteristics with "(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid", has been explored for their inhibition properties against human carbonic anhydrase I and II isoenzymes. These derivatives have shown strong inhibition, indicating their potential in developing therapeutic agents (Oktay et al., 2016).

Gastric Anti-Secretory and Cytoprotective Properties

Substituted 4-oxo-2-butenoic acids, akin to the compound , have been identified as anti-secretory, anti-ulcer, and cytoprotective agents. This unique chemical structure is distinct from known anti-cholinergic drugs, histamine H2-receptor antagonists, or prostaglandins, indicating a novel therapeutic application area for these compounds (Bianchi et al., 1988).

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk.


Future Directions

Future research on this compound could involve exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and evaluating its potential biological activity. Such research could contribute to our understanding of the chemistry of azepane derivatives and could potentially lead to the development of new materials or pharmaceuticals.


Please note that this is a general analysis based on the structure of the compound and does not include specific information from the literature. For a more detailed and accurate analysis, experimental data and literature sources would be needed.


properties

IUPAC Name

(E)-4-[4-(azepane-1-carbonyl)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-15(9-10-16(21)22)18-14-7-5-13(6-8-14)17(23)19-11-3-1-2-4-12-19/h5-10H,1-4,11-12H2,(H,18,20)(H,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQASUYBCPMLKLP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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